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Cat. No.: B15130649

Get Quote

Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, bifunctional

building blocks are critical for assembling diverse molecular architectures. 2-Bromo-1-(4-
fluorophenyl)-1-ethanone oxime is a highly versatile intermediate characterized by its dual

reactivity: an electrophilic

-bromo core and a nucleophilic/directing oxime moiety. This whitepaper provides an in-depth
analysis of its physicochemical properties, exact molecular weight calculations, and field-
proven synthetic methodologies, designed specifically for researchers and drug development
professionals.

Core Chemical Identity & Molecular Weight
Determination
The precise determination of molecular weight and isotopic distribution is foundational for mass

spectrometry (LC-MS) validation during synthesis. The compound, also known as N-[2-bromo-

1-(4-fluorophenyl)ethylidene]hydroxylamine[1], possesses the molecular formula

C₈H₇BrFNO[2].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15130649#bc-rfq
https://www.benchchem.com/product/b15130649/docs?utm_src=pdf-body#comprehensive-technical-guide-2-bromo-1-4-fluorophenyl-1-ethanone-oxime
https://www.benchchem.com/product/b15130649/docs?utm_src=pdf-body#comprehensive-technical-guide-2-bromo-1-4-fluorophenyl-1-ethanone-oxime
https://www.evitachem.com/product/evt-379444
https://www.chemscene.com/product/334709-76-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15130649?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecular weight is calculated based on the standard atomic weights of its constituent

elements:

Carbon (C₈):

Hydrogen (H₇):

Bromine (Br₁):

Fluorine (F₁):

Nitrogen (N₁):

Oxygen (O₁):

Total Molecular Weight:232.05 g/mol [2][3].

Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for analytical

tracking and pharmacokinetic modeling:

Parameter Value

Chemical Name 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

CAS Registry Number 334709-76-1[4]

Molecular Formula C₈H₇BrFNO[2]

Average Molecular Weight 232.05 g/mol [2]

Monoisotopic Mass ~230.97 g/mol

Topological Polar Surface Area (TPSA) 32.59 Å²[2]

LogP (Predicted) 2.40[2]

Hydrogen Bond Donors/Acceptors 1 / 2[2]

Rotatable Bonds 2[2]
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Structural Significance in Drug Development
The architectural design of this molecule offers two distinct advantages in medicinal chemistry:

The 4-Fluorophenyl Moiety: Fluorine substitution at the para position of the phenyl ring acts

as a classic bioisostere. It blocks cytochrome P450-mediated aromatic oxidation, thereby

enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs),

while the high electronegativity lowers the pKa of adjacent functional groups.

The

-Bromo Oxime System: The proximity of the oxime to the

-bromide creates a primed system for heterocyclization. It is a direct precursor for the
synthesis of 1,2-oxazines, isoxazoles, and thiazoles[5]. Furthermore, oxime radicals
generated from such precursors are highly valuable for complex C-O and C-N bond-forming
cyclizations[5].

Synthetic Methodologies & Experimental Protocols
The most robust method for synthesizing

-bromo oximes is the direct oximation of the corresponding

-bromoketone[6]. However, this reaction is highly sensitive to pH. If the environment is too
basic, the hydroxylamine acts as a nucleophile against the

-carbon, displacing the bromide and forming unwanted

-hydroxylamino oximes or triggering Neber-type rearrangements.

Self-Validating Protocol: Buffered Oximation
This protocol utilizes a sodium acetate buffer system to ensure the selective nucleophilic attack

of hydroxylamine at the carbonyl carbon while preserving the labile carbon-bromine bond[7].

Step-by-Step Methodology:

Substrate Preparation: Dissolve 10.0 mmol (2.17 g) of 2-bromo-1-(4-fluorophenyl)ethanone

in 20 mL of absolute ethanol. Cool the flask to 0–5 °C in an ice-water bath.
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Buffer Generation (Causality Check): In a separate vial, dissolve 11.0 mmol (0.76 g) of

hydroxylamine hydrochloride (NH₂OH·HCl) and 11.0 mmol (0.90 g) of anhydrous sodium

acetate (NaOAc) in 5 mL of distilled water. Causality: NaOAc acts as a mild base to liberate

free hydroxylamine from its hydrochloride salt, buffering the solution to pH 5–6. This precise

pH prevents the base-catalyzed displacement of the

-bromide[7].

Controlled Addition: Add the aqueous buffer dropwise to the ethanolic ketone solution over

15 minutes. Maintain rigorous stirring.

Reaction & Validation: Remove the ice bath and allow the mixture to stir at room temperature

for 2–4 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting

material (UV active, higher Rf) should completely disappear, replaced by a new, more polar

spot (the oxime).

Phase Separation & Workup: Concentrate the mixture under reduced pressure to remove

ethanol. Dilute the remaining aqueous slurry with 30 mL of water and extract with

Dichloromethane (3 x 20 mL). The organic layer selectively partitions the target oxime away

from water-soluble salts.

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo. Recrystallize the crude residue from a minimal amount of hot

ethanol/water to yield 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime as an off-white

crystalline solid.
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Fig 1. Synthetic workflow for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime.
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Mechanistic Pathways & Logic
The formation of the oxime proceeds via a tetrahedral carbinolamine intermediate. The critical

juncture in this mechanism is the competition between carbonyl addition and aliphatic

nucleophilic substitution (Sₙ2) at the brominated carbon. By strictly controlling the pH, the

electrophilicity of the carbonyl is maximized relative to the aliphatic carbon, guiding the reaction

exclusively toward the carbinolamine, which subsequently dehydrates to form the stable E/Z

oxime isomers.
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Fig 2. Mechanistic pathway of oximation vs. competitive alpha-bromide displacement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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